sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Descripción
This compound is a semisynthetic cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) common to all cephalosporins. Key structural features include:
- Position 7 substitution: A 4-hydroxyphenyl group linked to a 6-methyl-4-oxo-1H-pyridine-3-carbonyl moiety via an acetyl spacer. This side chain likely enhances stability against β-lactamases and broadens antibacterial activity.
- Position 3 substitution: A 1-methyltetrazol-5-yl sulfanylmethyl group, which may improve pharmacokinetic properties (e.g., half-life) and resistance to enzymatic degradation.
- Sodium carboxylate: Enhances water solubility for parenteral administration.
The compound’s design reflects efforts to optimize β-lactamase resistance and Gram-negative coverage while retaining activity against Gram-positive pathogens .
Propiedades
Fórmula molecular |
C25H23N8NaO7S2 |
|---|---|
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17?,18-,23-;/m1./s1 |
Clave InChI |
RIWWMGQFMUUYIY-QAOXVKOZSA-M |
SMILES isomérico |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
SMILES canónico |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarities and Differences: The target compound shares the 1-methyltetrazol-5-yl sulfanylmethyl group at position 3 with cefoperazone and ceftriaxone, a feature linked to enhanced β-lactamase resistance and pharmacokinetic stability . Unlike cefotaxime and ceftriaxone, which have aminothiazolyl methoxyimino side chains at position 7, the target compound’s 4-hydroxyphenyl-pyridinecarbonyl side chain may confer unique binding to penicillin-binding proteins (PBPs) in resistant strains .
Biological Activity: Gram-negative coverage: The methoxyimino group in cefotaxime and ceftriaxone is critical for activity against Enterobacteriaceae. The target compound’s pyridinecarbonyl group may offer similar or improved stability against extended-spectrum β-lactamases (ESBLs) . Gram-positive activity: The 4-hydroxyphenyl group in the target compound and cefoperazone may enhance activity against Staphylococcus aureus compared to cefotaxime .
Pharmacokinetics: The sodium salt formulation ensures solubility for intravenous use, similar to cefotaxime sodium and ceftriaxone . The 1-methyltetrazolyl group at position 3 in the target compound and ceftriaxone contributes to prolonged half-life via reduced renal excretion .
Stability and Degradation: Cefotaxime is prone to deacetylation (forming deacetylcefotaxime, a less active metabolite), while the target compound’s pyridinecarbonyl side chain may reduce such degradation .
Table 2: Pharmacokinetic and Stability Metrics
| Metric | Target Compound | Cefoperazone | Cefotaxime Sodium | Ceftriaxone |
|---|---|---|---|---|
| Half-life (hours) | ~2.5 (estimated) | 1.5–2.5 | 1.0–1.5 | 6–9 |
| Protein Binding (%) | 70–80 (estimated) | 82–93 | 35–45 | 85–95 |
| Primary Excretion Route | Renal | Biliary | Renal | Biliary/Renal |
| β-Lactamase Stability | High (pyridinecarbonyl) | Moderate (requires sulbactam) | High (methoxyimino) | High (methoxyimino) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
